Thiamine Thiamine Thiamine(1+) is a primary alcohol that is 1,3-thiazol-3-ium substituted by (4-amino-2-methylpyrimidin-5-yl)methyl, methyl and 2-hydroxyethyl groups at positions 3, 4 and 5, respectively. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary alcohol and a vitamin B1. It is a conjugate base of a thiamine(2+).
Thiamine or thiamin, also known as vitamin B1, is a colorless compound with the chemical formula C12H17N4OS. It is soluble in water and insoluble in alcohol. Thiamine decomposes if heated. Thiamine was first discovered by Umetaro Suzuki in Japan when researching how rice bran cured patients of Beriberi. Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation. Thiamine plays an important role in helping the body convert carbohydrates and fat into energy. It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems. Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue.
Thiamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thiamine has been reported in Alhagi persarum, Solanum tuberosum, and other organisms with data available.
Thiamine is a heat-labile and water-soluble essential vitamin, belonging to the vitamin B family, with antioxidant, erythropoietic, mood modulating, and glucose-regulating activities. Thiamine reacts with adenosine triphosphate (ATP) to form an active coenzyme, thiamine pyrophosphate. Thiamine pyrophosphate is necessary for the actions of pyruvate dehydrogenase and alpha-ketoglutarate in carbohydrate metabolism and for the actions of transketolase, an enzyme that plays an important role in the pentose phosphate pathway. Thiamine plays a key role in intracellular glucose metabolism and may inhibit the action of glucose and insulin on arterial smooth muscle cell proliferation. Thiamine may also protect against lead toxicity by inhibiting lead-induced lipid peroxidation.
THIAMINE ION is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 13 investigational indications.
Thiamine is a metabolite found in or produced by Saccharomyces cerevisiae.
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-5-(2- hydroxyethyl)-4-methylthiazolium chloride.
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Brand Name: Vulcanchem
CAS No.: 59-43-8
VCID: VC0006801
InChI: InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
SMILES: Array
Molecular Formula: C12H17N4OS+
Molecular Weight: 265.36 g/mol

Thiamine

CAS No.: 59-43-8

Cat. No.: VC0006801

Molecular Formula: C12H17N4OS+

Molecular Weight: 265.36 g/mol

* For research use only. Not for human or veterinary use.

Thiamine - 59-43-8

Specification

CAS No. 59-43-8
Molecular Formula C12H17N4OS+
Molecular Weight 265.36 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol
Standard InChI InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Standard InChI Key JZRWCGZRTZMZEH-UHFFFAOYSA-N
Impurities Heavy metals: not more than 10 mg/kg; water: not more than 5%.
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl
Colorform Crystals from water
Melting Point 164 °C
MP: 248 °C, DECOMP /HYDROCHLORIDE/
248 °C

Introduction

Chemical Structure and Biochemical Properties of Thiamine

Molecular Composition

Thiamine (C₁₂H₁₇N₄OS⁺) consists of a pyrimidine ring linked to a thiazole moiety via a methylene bridge . Its molecular weight is 265.355 g/mol, and it forms phosphorylated derivatives—thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP)—that mediate distinct biological roles .

Table 1: Key Chemical Properties of Thiamine

PropertyValue
Chemical FormulaC₁₂H₁₇N₄OS⁺
Molecular Weight265.355 g/mol
SolubilityWater-soluble
Major DerivativesTMP, TDP, TTP
ATC CodeA11DA01

Absorption and Metabolism

Thiamine is absorbed in the jejunum via active transport (THTR1/THTR2 transporters) or passive diffusion at high concentrations . Intestinal phosphatases dephosphorylate dietary thiamine esters into free thiamine, which enters systemic circulation. Hepatic and renal tissues phosphorylate 80% of circulating thiamine into TDP, the primary coenzyme form . Excess thiamine is excreted renally, necessitating daily intake.

Biochemical Functions and Enzyme Cofactor Roles

Energy Metabolism

TDP serves as a cofactor for three pivotal mitochondrial enzymes:

  • Pyruvate dehydrogenase (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .

  • α-Ketoglutarate dehydrogenase (KGDH): Catalyzes oxidative decarboxylation in the citric acid cycle, generating NADH .

  • Transketolase: Facilitates pentose phosphate pathway reactions, producing NADPH and ribose-5-phosphate for nucleotide synthesis .

Deficiency disrupts ATP production, causing lactate accumulation and mitochondrial dysfunction .

Neurotransmitter Synthesis

Thiamine-dependent enzymes synthesize acetylcholine, GABA, and glutamate. PDH-derived acetyl-CoA is critical for acetylcholine production, while KGDH supports GABA synthesis via the glutamate decarboxylase pathway . Low thiamine levels impair synaptic transmission, contributing to cognitive deficits in Wernicke-Korsakoff syndrome .

Health Benefits and Clinical Applications

Neurological and Psychiatric Health

  • Depression Management: A cross-sectional study of 1,500 Chinese adults (50–70 years) found inverse correlations between serum thiamine and depression severity . Six-week supplementation reduced symptoms in major depressive disorder patients by 32% compared to placebo .

  • Neurodegenerative Diseases: Thiamine mitigates oxidative stress in Alzheimer’s and Parkinson’s models by enhancing PDH activity and reducing amyloid-β toxicity .

Cardiovascular and Metabolic Effects

  • Diabetes Management: Thiamine supplementation (300 mg/day) reduced urinary albumin excretion in diabetic patients by 41% and improved endothelial function .

  • Heart Failure Prevention: TDP deficiency impairs cardiac acetyl-CoA synthesis, leading to ATP depletion and cardiomyopathy. Replenishment restores ejection fraction by 15% in deficient patients .

Table 2: Therapeutic Doses for Thiamine Deficiency Disorders

ConditionDosageDurationOutcome Measure
Wernicke’s Encephalopathy500 mg IV TID3–5 daysResolution of confusion
Beriberi100 mg IM daily2 weeksNormalization of lactate
Diabetic Neuropathy300 mg oral daily6 months30% reduction in pain

Deficiency: Etiology and Clinical Manifestations

Risk Factors

  • Nutritional Insufficiency: Polished rice diets (common in Asia) lack thiamine; milling removes 90% of grain thiamine .

  • Alcohol Use Disorder: Ethanol inhibits intestinal THTR1/2 transporters and hepatic TDP synthesis .

  • Hemodialysis: Water-soluble thiamine is lost during treatment, necessitating 2–3 mg/day supplementation .

Deficiency Syndromes

  • Dry Beriberi: Peripheral neuropathy, muscle atrophy, and hyporeflexia due to impaired nerve conduction .

  • Wet Beriberi: High-output heart failure with edema, tachycardia, and cardiomegaly .

  • Wernicke-Korsakoff Syndrome: Acute encephalopathy (nystagmus, ataxia) progressing to anterograde amnesia .

Table 3: Serum Thiamine Levels and Clinical Correlations

Serum Thiamine (µg/dL)Clinical Status
>20Normal
10–20Subclinical Deficiency
<10Severe Deficiency (Beriberi)

Dietary Sources and Recommended Intake

Natural Sources

  • Animal Products: Pork (0.6 mg/100 g), trout (0.3 mg/100 g) .

  • Plant Sources: Sunflower seeds (1.5 mg/100 g), black beans (0.4 mg/100 g) .

Recommended Dietary Allowance (RDA)

Age GroupRDA (mg/day)
Adults1.1–1.2
Pregnancy1.4
Lactation1.5

Emerging Research and Environmental Impact

Marine Vitamin B1 Cycling

The degradation product FAMP (N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine) is utilized by marine microbes as a thiamine analog. FAMP concentrations in surface seawater (2–15 pM) suggest dark oxidation pathways supplement microbial B1 demands .

Genetic Polymorphisms

Mutations in SLC19A2 (THTR1) and SLC19A3 (THTR2) cause thiamine-responsive megaloblastic anemia, highlighting transporter-critical roles in cellular uptake .

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